Ethyl 3-(3-oxocyclobutyl)propanoate
Overview
Description
Ethyl 3-(3-oxocyclobutyl)propanoate is a chemical compound with the molecular formula C9H14O3 . It has an average mass of 170.206 Da and a monoisotopic mass of 170.094299 Da .
Molecular Structure Analysis
The molecular structure of Ethyl 3-(3-oxocyclobutyl)propanoate consists of a cyclobutyl ring attached to a propanoate ester group . The ester group (COOR) is a key functional group in this molecule .Physical And Chemical Properties Analysis
Ethyl 3-(3-oxocyclobutyl)propanoate has a density of 1.1±0.1 g/cm3 . Its boiling point is 234.5±13.0 °C at 760 mmHg . The compound has a molar refractivity of 43.3±0.3 cm3 . It has 3 hydrogen bond acceptors and 5 freely rotating bonds .Scientific Research Applications
Polymorphism Characterization
Ethyl 3-(3-oxocyclobutyl)propanoate exhibits polymorphic forms, posing challenges for analytical and physical characterization techniques. Using spectroscopic and diffractometric methods, these polymorphic forms have been studied to understand their structural differences. This research is significant in the field of pharmaceuticals for drug development and manufacturing processes (Vogt et al., 2013).
Precursor in Synthesis
This compound is used as a precursor for synthesizing various chemical structures, such as N-substituted 4,4a,5,6-tetrahydroquinoline-2,7(1H,3H)-diones. These compounds have been synthesized through conventional protection, selective amidation, and deprotective-cyclization approaches (Thakur et al., 2015).
Bioreduction in Pharmaceutical Synthesis
In the pharmaceutical industry, the stereoselective bioreduction of ethyl 3-oxo-3-(2-thienyl) propanoate is crucial for producing key chiral intermediates like (S)-HEES, used in antidepressant drugs. This process demonstrates the potential for large-scale production of enantiopure products, which is vital in drug manufacturing (Ren et al., 2019).
Thermochemistry in Biofuel Research
Ethyl propanoate's thermochemistry and kinetics are studied to evaluate its role in biofuel combustion processes. Understanding its unimolecular decomposition reactions and intermediates provides insights into biofuel combustion mechanisms and efficiency (El‐Nahas et al., 2007).
Enzymatic Synthesis
Enzymatic procedures using ethyl 3-hydroxy-3-(10-alkyl-10H-phenothiazin-3-yl)propanoates enable efficient synthesis of enantiomerically enriched 3-heteroaryl-3-hydroxypropanoic acids. This application is significant in producing specific chiral compounds for pharmaceutical use (Brem et al., 2010).
Sensory Impact in Food and Beverage
In the food and beverage industry, especially in winemaking, ethyl propanoate contributes to the perception of fruity aromas. Understanding its impact on sensory profiles assists in optimizing flavor profiles in food products (Lytra et al., 2013).
properties
IUPAC Name |
ethyl 3-(3-oxocyclobutyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-2-12-9(11)4-3-7-5-8(10)6-7/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDQXRFPXRGREK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1CC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3-oxocyclobutyl)propanoate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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